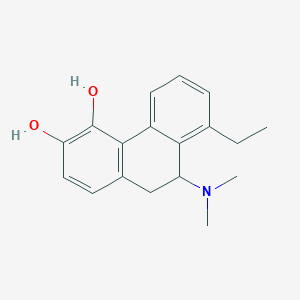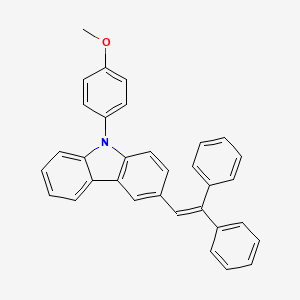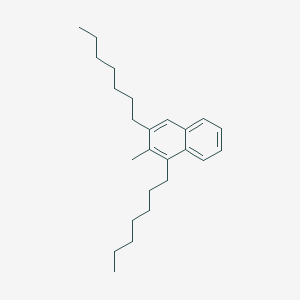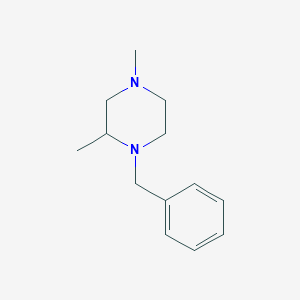
1-Benzyl-2,4-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,4-dimethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride under specific conditions. The process typically involves heating the reactants in an appropriate solvent, such as ethanol, and using a base like sodium hydroxide to facilitate the reaction . The product is then purified through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,4-dimethylpiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Methyl derivatives.
Substitution: Various N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Benzyl-2,4-dimethylpiperazine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,4-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, leading to changes in neuronal activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,4-dimethylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological properties.
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and use in research on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP for its synergistic effects.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
109055-55-2 |
|---|---|
Formule moléculaire |
C13H20N2 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-benzyl-2,4-dimethylpiperazine |
InChI |
InChI=1S/C13H20N2/c1-12-10-14(2)8-9-15(12)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
FZLJNEILFLTBCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


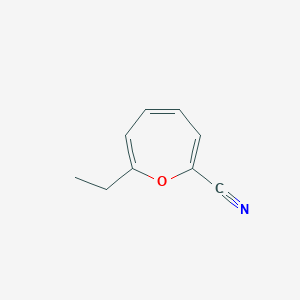
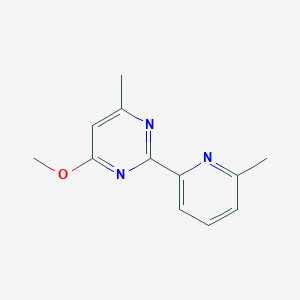
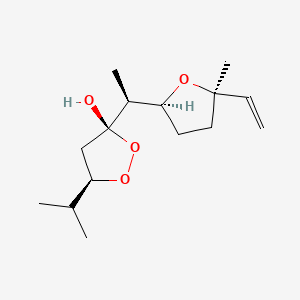

![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)

